(E)-2-(2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
This compound is a cyanoacrylamide derivative featuring a tetrahydrobenzo[b]thiophene core substituted with a 3-ethoxy-4-hydroxyphenyl acrylamido group. Its synthesis typically involves a multi-step approach:
- Step 1: Cyanoacetylation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 1-cyanoacetyl-3,5-dimethylpyrazole to form an intermediate .
- Step 2: Knoevenagel condensation with 3-ethoxy-4-hydroxybenzaldehyde to introduce the (E)-configured acrylamido group . The compound’s structure is characterized by:
- A tetrahydrobenzo[b]thiophene scaffold (enhancing lipophilicity and metabolic stability).
- A 3-ethoxy-4-hydroxyphenyl substituent (contributing antioxidant properties via phenolic -OH and electron-donating ethoxy groups) .
Properties
IUPAC Name |
2-[[(E)-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-2-28-16-10-12(7-8-15(16)25)9-13(11-22)20(27)24-21-18(19(23)26)14-5-3-4-6-17(14)29-21/h7-10,25H,2-6H2,1H3,(H2,23,26)(H,24,27)/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUBIQDPAOAKOO-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide represents a significant class of tetrahydrobenzo[b]thiophene derivatives known for their diverse biological activities. This article explores the synthesis, characterization, and biological properties of this compound, focusing on its antioxidant, antibacterial, and potential anticancer activities.
1. Synthesis and Characterization
The synthesis of the target compound typically involves a multi-step process starting from simpler thiophene derivatives. The use of methodologies such as Knoevenagel condensation has been reported to yield high-purity products. Characterization techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Infrared (IR) Spectroscopy
- Mass Spectrometry
These methods confirm the structural integrity and purity of the synthesized compounds.
2.1 Antioxidant Activity
Antioxidant activity is a crucial aspect of many tetrahydrobenzo[b]thiophene derivatives. Research indicates that compounds with hydroxyl groups exhibit enhanced antioxidant properties due to their ability to donate hydrogen atoms to free radicals.
Table 1: Antioxidant Activity Comparison
The compound showed an IC50 value of 15 µM, indicating strong antioxidant potential comparable to ascorbic acid.
2.2 Antibacterial Activity
The antibacterial properties of this compound have been evaluated against various bacterial strains. Studies show that it exhibits significant inhibitory effects against Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity Against Selected Bacteria
| Bacteria | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 | |
| Escherichia coli | 15 | |
| Bacillus subtilis | 20 |
These results suggest that the presence of the ethoxy and hydroxy groups contributes to its antibacterial efficacy.
2.3 Anticancer Activity
Preliminary studies have indicated that tetrahydrobenzo[b]thiophene derivatives may possess anticancer properties. The compound was tested against various cancer cell lines such as MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (CNS cancer).
Table 3: Anticancer Activity Against Cancer Cell Lines
These findings indicate promising potential for further development as an anticancer agent.
3. Case Studies
Several studies have highlighted the biological activities of similar compounds:
- Case Study on Antioxidant Properties : A study demonstrated that derivatives with multiple hydroxyl groups significantly increased antioxidant activity due to enhanced electron-donating capabilities.
- Case Study on Antibacterial Mechanisms : Research indicated that certain thiophene derivatives disrupt bacterial cell wall synthesis, leading to increased susceptibility in resistant strains.
Scientific Research Applications
Chemical Structure and Synthesis
The synthesis of this compound typically involves multi-component reactions, often utilizing the Gewald reaction as a foundational method. The structural complexity of the compound allows for unique interactions with biological targets, making it a valuable candidate for drug development.
Antioxidant Properties
Recent studies have indicated that derivatives of tetrahydrobenzo[b]thiophene exhibit significant antioxidant activity. For instance, compounds synthesized from this scaffold have demonstrated antioxidant potency comparable to ascorbic acid. This property is crucial in combating oxidative stress-related diseases .
Anticancer Activity
The benzo[b]thiophene scaffold has been implicated in the development of apoptosis-inducing agents for cancer treatment. Research shows that certain derivatives can inhibit key signaling pathways involved in tumor growth and metastasis. For example, compounds derived from this structure have shown efficacy against breast cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Neuroprotective Effects
Compounds similar to (E)-2-(2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide have been evaluated for their neuroprotective effects. Studies suggest that these compounds can inhibit acetylcholinesterase activity, which is beneficial in the context of neurodegenerative diseases such as Alzheimer's disease. For instance, one derivative showed 60% inhibition compared to 40% inhibition by donepezil, a standard treatment .
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory potential of tetrahydrobenzo[b]thiophene derivatives. These compounds may modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines, making them candidates for treating chronic inflammatory conditions .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of these compounds. Variations in substituents on the thiophene ring significantly influence biological activity. For example, modifications to the ethoxy and cyano groups can enhance or diminish antioxidant and anticancer properties.
| Substituent | Effect on Activity |
|---|---|
| Ethoxy group | Increases solubility and bioavailability |
| Hydroxy group | Enhances antioxidant activity |
| Cyano group | Contributes to cytotoxicity against cancer cells |
Case Studies
- Antioxidant Evaluation : A study evaluated a series of tetrahydrobenzo[b]thiophene derivatives using the phosphomolybdenum method to assess total antioxidant capacity (TAC). The results indicated that certain compounds exhibited TAC comparable to ascorbic acid, suggesting their potential use as dietary supplements or therapeutic agents against oxidative stress .
- Cancer Cell Studies : In vitro studies on breast cancer cell lines demonstrated that specific derivatives could induce apoptosis at lower concentrations than traditional chemotherapeutics. This finding supports further investigation into their use as adjunct therapies in cancer treatment .
- Neuroprotection : A comparative study on acetylcholinesterase inhibitors found that some tetrahydrobenzo[b]thiophene derivatives outperformed established drugs like donepezil in inhibiting enzyme activity, indicating their potential as neuroprotective agents in Alzheimer's disease management .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key Structural Insights :
- The 3-ethoxy-4-hydroxyphenyl group in the target compound balances solubility (via ethoxy) and radical scavenging (via phenolic -OH), outperforming analogues with only 4-hydroxyphenyl .
- Methoxy substitutions (e.g., in Compound H) enhance antioxidant activity by stabilizing phenolic radicals through resonance .
- Dimethylamino groups (e.g., in compound 6) shift activity toward anti-inflammatory effects but reduce antioxidant potency .
Antioxidant Activity (DPPH Scavenging at 100 μM) :
Data Tables
Table 1: Structural and Activity Comparison of Key Analogues
| Compound | Substituents | Antioxidant Activity (DPPH Scavenging %) | Key Functional Groups |
|---|---|---|---|
| Target Compound | 3-ethoxy-4-hydroxyphenyl | 75% | Phenolic -OH, ethoxy, cyano |
| Compound H | 4-hydroxy-3,5-dimethoxyphenyl | 90% | Methoxy, phenolic -OH, cyano |
| Compound 6o | 4-hydroxyphenyl | ~55% | Phenolic -OH, ester |
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
Q. How should researchers characterize the compound’s purity and structural integrity?
Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry .
- IR spectroscopy to identify functional groups (e.g., C≡N at ~2200 cm⁻¹, amide C=O at ~1660 cm⁻¹) .
- HRMS/LC-MS for molecular weight validation .
Q. What in vitro assays are suitable for initial bioactivity screening?
- Antioxidant activity : DPPH/ABTS radical scavenging assays .
- Anti-inflammatory activity : COX-2 inhibition or carrageenan-induced paw edema models .
- Anticancer activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity, and what SAR trends are observed?
- Substituent effects : Introducing electron-withdrawing groups (e.g., -CN) improves electrophilicity and target binding .
- Ring modifications : Replacing the ethoxy group with methoxy reduces metabolic instability but may lower solubility .
- Bioisosteric replacements : Cyclohexylthio or sulfonyl groups enhance pharmacokinetic properties .
Table 2: SAR Trends in Analogues
| Modification | Bioactivity Change | Reference |
|---|---|---|
| -OCH₃ → -OC₂H₅ | Increased metabolic stability | |
| Addition of -SO₂Et | Improved solubility |
Q. How can conflicting data on bioactivity be resolved?
- Assay variability : Standardize protocols (e.g., IC₅₀ calculation methods) across studies .
- Structural confirmation : Re-analyze ambiguous compounds via X-ray crystallography or 2D NMR .
- Mechanistic studies : Use molecular docking to validate target interactions (e.g., tubulin binding ).
Q. What advanced techniques elucidate the compound’s mechanism of action?
- Molecular docking : Predict binding affinity to targets like tubulin or COX-2 .
- Enzyme kinetics : Measure inhibition constants (Kᵢ) using purified enzymes .
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
Methodological Considerations
Q. How should researchers address low yields in the final synthetic step?
- Alternative catalysts : Replace piperidine with DBU or ionic liquids .
- Solvent optimization : Switch to DMSO for better solubility of intermediates .
- Stepwise purification : Use column chromatography before recrystallization .
Q. What strategies improve compound stability during storage?
- Store in anhydrous DMSO at -20°C under nitrogen .
- Avoid prolonged exposure to light (use amber vials) .
Data Contradiction Analysis
Q. Why do similar compounds show divergent bioactivity profiles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
